2-Amino-2,3-dimethylbutan-1-ol hydrochloride
Overview
Description
2-Amino-2,3-dimethylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15NO.ClH/c1-5(7)6(2,3)4-8;/h5,8H,4,7H2,1-3H3;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . It has a melting point of 140-141°C .Scientific Research Applications
Catalysis and Synthesis
2-Amino-2,3-dimethylbutan-1-ol hydrochloride finds application in catalysis and synthesis. For instance, a derivative of this compound, (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol, is used as an amino alcohol catalyst for asymmetric alkylation of aldehydes. This catalyst was specifically applied in the study of asymmetric ethylation of trans-crotonaldehyde to produce trans-(S)-4-hexen-3-ol (Hoard, Moher, & Turpin, 1999).
Chemical Decomposition and Reactions
The compound is involved in various chemical reactions and decompositions. For example, the gas-phase decomposition of 2,3-dimethylbutan-2-ol into different olefins, catalyzed by hydrogen bromide, has been described (Johnson & Stimson, 1968). Additionally, the acid-catalyzed rearrangement of hexadeuterated 2,3-dimethylbutan-2-ol in sulfuric acid solution and its subsequent decomposition into various products has been studied (Kronja, Biruš, & Saunders, 1999).
Crystallography and Molecular Structure
Crystallographic studies of derivatives of this compound have been conducted. These studies focus on understanding the crystal structures and molecular conformations in different environments, providing insights into the physical and chemical properties of these compounds (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Phase Behavior and Dynamics
Research has also been done on the dynamics and phase behavior of dimethylbutanols, including isomers of this compound. Studies include the investigation of solid-state polymorphism, phase transitions, and dynamics in different phases (Carignani et al., 2018).
Application in Organic Synthesis
Furthermore, the compound has been utilized in organic synthesis. For example, an enantioselective synthesis of a central intermediate of Nelfinavir, an anti-AIDS drug, employed a derivative of this compound (Ikunaka, Matsumoto, Fujima, & Hirayama, 2002).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2,3-dimethylbutan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(3,7)4-8;/h5,8H,4,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQUCIASNVBLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149861-16-5 | |
Record name | 2-amino-2,3-dimethylbutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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